4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride
Overview
Description
4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride is a complex organic compound belonging to the class of beta-carboline derivatives Beta-carbolines are a group of alkaloids known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride typically involves multiple steps, starting with the construction of the beta-carboline core One common approach is the Fischer indole synthesis, which involves the cyclization of an indole derivative under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new pharmaceuticals and organic materials.
Biology: In biological research, 4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride is studied for its potential biological activities. It has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for therapeutic applications.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a target for the development of new treatments for various diseases.
Industry: In the industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its unique structural properties allow for the creation of materials with specific characteristics.
Mechanism of Action
The mechanism by which 4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride exerts its effects involves interactions with molecular targets and pathways. It may act as an agonist or antagonist to specific receptors, modulating signaling pathways that influence cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Tetrahydro-beta-carbolines: These compounds share a similar core structure but may differ in the presence and position of substituents.
Indole Derivatives: Compounds such as tryptamines and serotonin analogs have structural similarities but differ in functional groups and biological activity.
Uniqueness: 4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its tert-butyl and methoxy groups contribute to its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4'-tert-butyl-6-methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-20(2,3)14-7-10-21(11-8-14)19-16(9-12-22-21)17-13-15(24-4)5-6-18(17)23-19/h5-6,13-14,22-23H,7-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVYUUDFHWHORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C3=C(CCN2)C4=C(N3)C=CC(=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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